molecular formula C14H21NO B13950260 N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine

N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine

Cat. No.: B13950260
M. Wt: 219.32 g/mol
InChI Key: KMDFYMFGCLEPPB-UHFFFAOYSA-N
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Description

N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine is an organic compound that features a cyclopropyl group, a methoxyphenyl group, and a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine typically involves the reaction of cyclopropylmethyl bromide with 4-methoxybenzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to reductive amination with acetone in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(4-methoxyphenyl)propan-2-amine
  • 2-(4-Methoxyphenyl)propan-2-amine

Uniqueness

N-(cyclopropyl(4-methoxyphenyl)methyl)propan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[cyclopropyl-(4-methoxyphenyl)methyl]propan-2-amine

InChI

InChI=1S/C14H21NO/c1-10(2)15-14(11-4-5-11)12-6-8-13(16-3)9-7-12/h6-11,14-15H,4-5H2,1-3H3

InChI Key

KMDFYMFGCLEPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C1CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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